molecular formula C7H8N2S B037900 (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile CAS No. 117504-26-4

(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile

Cat. No.: B037900
CAS No.: 117504-26-4
M. Wt: 152.22 g/mol
InChI Key: AZUPEAGGWDYJIS-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and an acetonitrile group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile typically involves the reaction of 3,5-dimethylthiazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUPEAGGWDYJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551070
Record name (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117504-26-4
Record name (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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